molecular formula C14H12O4 B14641945 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one CAS No. 53696-88-1

3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one

Katalognummer: B14641945
CAS-Nummer: 53696-88-1
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: GBJKJOGSORYNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-1,2,5-trioxaspiro[55]undeca-7,10-dien-9-one is a chemical compound known for its unique spirocyclic structure, which includes a phenyl group and a trioxaspiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxane: A compound with a similar ring structure but different functional groups.

    1,3-Dithiane: Another spirocyclic compound with sulfur atoms in the ring.

    1,3-Oxathiane: A spirocyclic compound with both oxygen and sulfur atoms in the ring.

Uniqueness

3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one is unique due to its specific combination of a phenyl group and a trioxaspiro ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

53696-88-1

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

3-phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one

InChI

InChI=1S/C14H12O4/c15-12-6-8-14(9-7-12)16-10-13(17-18-14)11-4-2-1-3-5-11/h1-9,13H,10H2

InChI-Schlüssel

GBJKJOGSORYNNL-UHFFFAOYSA-N

Kanonische SMILES

C1C(OOC2(O1)C=CC(=O)C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.